molecular formula C20H26N2O B12623579 4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide CAS No. 920269-86-9

4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide

Katalognummer: B12623579
CAS-Nummer: 920269-86-9
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: VQQLZMNOISSXBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Heptyl[1,1’-biphenyl]-4-carbohydrazide is a chemical compound with a complex structure that includes a biphenyl core substituted with a heptyl group and a carbohydrazide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Heptyl[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

Industrial production of 4’-Heptyl[1,1’-biphenyl]-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Heptyl[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various substituents such as halogens, nitro groups, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

4’-Heptyl[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4’-Heptyl[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4’-Heptyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of a carbohydrazide group.

    4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid: Precursor in the synthesis of the carbohydrazide derivative.

    4’-Heptyl[1,1’-biphenyl]-4-carboxamide: Another derivative with an amide group.

Uniqueness

4’-Heptyl[1,1’-biphenyl]-4-carbohydrazide is unique due to its specific functional group, which imparts distinct chemical and biological properties. The carbohydrazide group allows for unique interactions and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

920269-86-9

Molekularformel

C20H26N2O

Molekulargewicht

310.4 g/mol

IUPAC-Name

4-(4-heptylphenyl)benzohydrazide

InChI

InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(23)22-21/h8-15H,2-7,21H2,1H3,(H,22,23)

InChI-Schlüssel

VQQLZMNOISSXBF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.